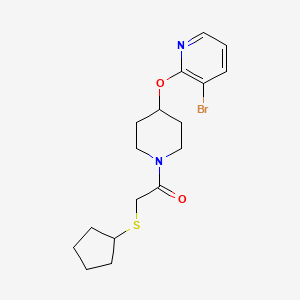
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone is an organic compound with a fascinating structural composition and potential applications in various scientific fields. Its unique molecular architecture combines functionalities from pyridine, piperidine, and thioether groups, offering a rich landscape for chemical reactivity and interaction with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone typically begins with the bromination of pyridine to yield 3-Bromopyridine. This intermediate is then reacted with piperidine through a nucleophilic substitution reaction to form the 4-(3-Bromopyridin-2-yl)oxy)piperidine intermediate. The final compound is synthesized through a thiolation reaction with cyclopentylthioethanone under controlled conditions of temperature and pH.
Industrial Production Methods
For industrial production, the process often involves optimized reaction conditions such as the use of catalysts, solvents, and specific temperature and pressure settings to increase yield and purity. Large-scale synthesis may employ continuous flow reactors to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially yielding sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The bromine atom in the pyridine ring can participate in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions
Oxidation Reactions: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of base catalysts such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation reactions yield sulfoxides and sulfones, reduction reactions produce alcohols, and substitution reactions result in functionalized derivatives with various substituents replacing the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone serves as a valuable intermediate for synthesizing more complex molecules. Its reactivity and functional groups make it suitable for constructing heterocyclic compounds, which are crucial in many synthetic pathways.
Biology
Biologically, this compound exhibits potential as a lead molecule in drug discovery and development. Its unique structure allows it to interact with specific biological targets, showing promise in pharmacological studies for treating various diseases.
Medicine
In medicine, the compound's potential therapeutic properties are being explored. Its ability to modulate biological pathways and molecular targets opens up possibilities for the development of new medications for conditions like cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used as a precursor in the synthesis of fine chemicals and materials, particularly in the production of agrochemicals, dyes, and advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone involves its interaction with molecular targets in biological systems. The compound's structure allows it to bind to specific enzymes, receptors, and proteins, modulating their activity and triggering downstream effects. For example, it may inhibit specific kinase enzymes, reducing cellular proliferation and inducing apoptosis in cancer cells. Its cyclopentylthio group can enhance membrane permeability, increasing its efficacy in targeting intracellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(2-Chloropyridin-4-yloxy)piperidin-1-yl)-2-(cyclohexylthio)ethanone
1-(4-(3-Chloropyridin-4-yloxy)piperidin-1-yl)-2-(cyclobutylthio)ethanone
1-(4-(3-Methylpyridin-4-yloxy)piperidin-1-yl)-2-(cyclopropylthio)ethanone
Uniqueness
What sets 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(cyclopentylthio)ethanone apart from these similar compounds is the presence of the bromine atom in the pyridine ring, which significantly influences its reactivity and biological activity. This compound's unique combination of pyridine, piperidine, and thioether groups also offers a distinct profile in terms of chemical reactivity and interaction with biological targets.
Propriétés
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c18-15-6-3-9-19-17(15)22-13-7-10-20(11-8-13)16(21)12-23-14-4-1-2-5-14/h3,6,9,13-14H,1-2,4-5,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFPIDQWDOHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide](/img/structure/B2912281.png)

![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)
![(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide](/img/structure/B2912285.png)
![2-Methoxy-5-{[4-(thiolan-3-yl)-1,4-diazepan-1-yl]sulfonyl}benzamide](/img/structure/B2912286.png)
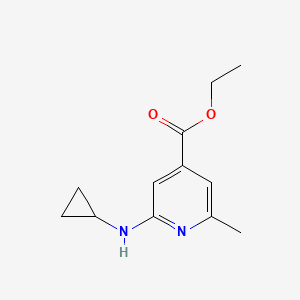
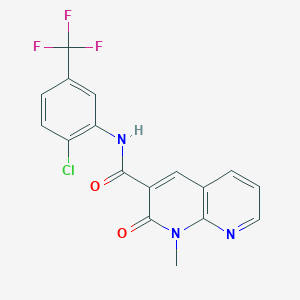
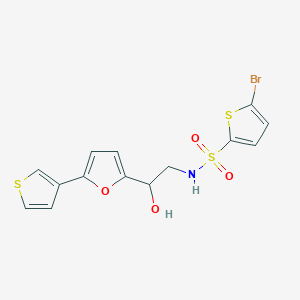
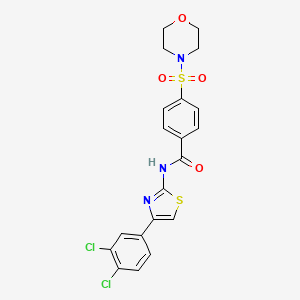

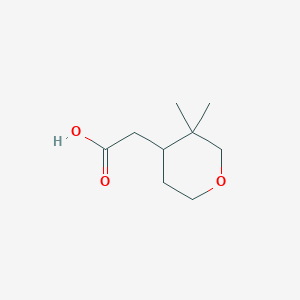
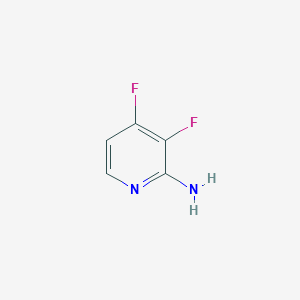
![4-methyl-3-[(4-nitrobenzyl)sulfanyl]-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2912300.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-chloro-N-cyclopentylpyridine-3-carboxamide](/img/structure/B2912304.png)
